molecular formula C7H14ClNO B13495467 2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride

2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride

Cat. No.: B13495467
M. Wt: 163.64 g/mol
InChI Key: GGHWCKQILCNERW-UHFFFAOYSA-N
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Description

2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a hydrochloride salt form of an amine, which is often used in various chemical reactions and research applications. The compound is characterized by the presence of an alkyne group, an ether linkage, and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride typically involves the reaction of 4-pentyn-1-ol with ethylene oxide to form 2-(pent-4-yn-1-yloxy)ethanol. This intermediate is then reacted with ammonia or an amine to form the corresponding amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride depends on its application. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of covalent bonds with target proteins. The alkyne group allows for click chemistry reactions, which are used to label and track biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is unique due to its combination of an alkyne group, ether linkage, and amine group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-pent-4-ynoxyethanamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-3-4-6-9-7-5-8;/h1H,3-8H2;1H

InChI Key

GGHWCKQILCNERW-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOCCN.Cl

Origin of Product

United States

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